Hexamethoxydisilane

Description

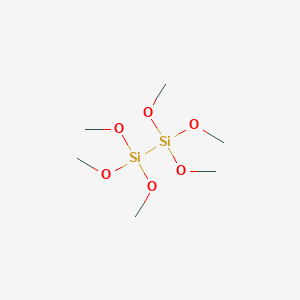

Structure

3D Structure

Properties

IUPAC Name |

trimethoxy(trimethoxysilyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O6Si2/c1-7-13(8-2,9-3)14(10-4,11-5)12-6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQGXNPPTQOGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](OC)(OC)[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345845 | |

| Record name | Hexamethoxydisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5851-07-0 | |

| Record name | Hexamethoxydisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethoxydisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hexamethoxydisilane: A Comprehensive Technical Guide to Synthesis, Reaction Conditions, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hexamethoxydisilane

Hexamethoxydisilane, with the chemical formula Si₂(OCH₃)₆, is a valuable organosilicon compound. Its unique structure, featuring a silicon-silicon bond and six methoxy groups, imparts useful reactivity. While not as commonly cited as its precursor, hexachlorodisilane, it holds potential in various synthetic applications, including as a precursor to silicon-based materials and as a reagent in organic synthesis. This guide provides an in-depth exploration of the synthesis of hexamethoxydisilane, focusing on the core reaction conditions and the underlying chemical mechanisms.

Core Synthesis Route: Methanolysis of Hexachlorodisilane

The primary and most direct route to hexamethoxydisilane is through the methanolysis of hexachlorodisilane (Si₂Cl₆). This reaction involves the nucleophilic substitution of the chlorine atoms on the disilane backbone with methoxy groups from methanol.

Overall Reaction:

Si₂Cl₆ + 6 CH₃OH → Si₂(OCH₃)₆ + 6 HCl

This transformation is a fundamental process in organosilicon chemistry, and a thorough understanding of its nuances is critical for achieving high yields and purity.

In-Depth Mechanistic Analysis

The reaction proceeds via a series of nucleophilic substitution steps. The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the electrophilic silicon atoms of hexachlorodisilane. The chloride ion is a good leaving group, facilitating the reaction.

Key Mechanistic Steps:

-

Initial Nucleophilic Attack: A molecule of methanol attacks one of the silicon atoms in Si₂Cl₆.

-

Transition State: A trigonal bipyramidal intermediate or transition state is formed, with the incoming methanol molecule and the leaving chloride ion occupying axial positions.

-

Chloride Expulsion: The chloride ion is expelled, and a proton is subsequently lost from the attached methoxy group, often facilitated by another methanol molecule acting as a base, to form the first methoxy-substituted chlorodisilane intermediate and hydrogen chloride.

-

Sequential Substitution: This process repeats five more times, with each subsequent substitution likely being influenced by the changing electronic and steric environment around the silicon atoms. The increasing number of electron-donating methoxy groups may slightly decrease the electrophilicity of the silicon atoms in later stages.

Caption: Reaction mechanism for the synthesis of hexamethoxydisilane.

Critical Reaction Conditions and Their Scientific Rationale

Optimizing the reaction conditions is paramount for maximizing the yield and purity of hexamethoxydisilane while minimizing side reactions.

| Parameter | Typical Range/Value | Rationale and Field-Proven Insights |

| Reactant Stoichiometry | Molar ratio of CH₃OH to Si₂Cl₆ > 6:1 | A significant excess of methanol is crucial to drive the reaction to completion and ensure all six chlorine atoms are substituted. It also serves as the solvent for the reaction. |

| Temperature | 0 °C to room temperature | The reaction is typically exothermic. Starting at a lower temperature (e.g., in an ice bath) allows for better control of the reaction rate and heat generation, minimizing the potential for side reactions like the cleavage of the Si-Si bond. The reaction can then be allowed to warm to room temperature to ensure completion. |

| Solvent | Excess Methanol | Methanol itself usually serves as the solvent. An inert co-solvent like hexane or toluene could be used, but is often unnecessary and complicates purification. |

| Reaction Time | Several hours | The reaction time is dependent on the scale and temperature. Monitoring the reaction progress by techniques like GC-MS is recommended to determine the point of completion. |

| Byproduct Removal | Inert gas purge (e.g., N₂ or Ar) | The reaction generates a significant amount of hydrogen chloride (HCl) gas. A slow stream of an inert gas helps to remove the dissolved HCl from the reaction mixture, shifting the equilibrium towards the product side. This is critical as HCl can potentially catalyze side reactions. |

| Atmosphere | Inert and anhydrous | Both hexachlorodisilane and hexamethoxydisilane are sensitive to moisture. The reaction must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous methanol and glassware to prevent the formation of siloxanes and other hydrolysis byproducts. |

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for the synthesis of hexamethoxydisilane, incorporating checks for reaction progress and purity.

Materials and Equipment:

-

Two-necked round-bottom flask, oven-dried

-

Dropping funnel, oven-dried

-

Condenser with a gas outlet connected to a bubbler or a scrubbing system for HCl

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Ice bath

-

Anhydrous methanol

-

Hexachlorodisilane

-

Rotary evaporator

-

Distillation apparatus for vacuum distillation

Procedure:

-

Apparatus Setup: Assemble the oven-dried two-necked flask with a magnetic stir bar, a dropping funnel in one neck, and a condenser in the other. Ensure all joints are well-sealed.

-

Inert Atmosphere: Purge the entire system with a slow stream of inert gas for at least 15-20 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

-

Charging the Reactor: Charge the flask with anhydrous methanol (a significant excess, e.g., 10-15 equivalents). Begin stirring and cool the flask in an ice bath to 0 °C.

-

Addition of Hexachlorodisilane: Dilute the hexachlorodisilane with a small amount of anhydrous methanol in the dropping funnel. Add the hexachlorodisilane solution dropwise to the stirred methanol in the flask over a period of 1-2 hours. A white precipitate of ammonium chloride may form if a nitrogenous base is used as an HCl scavenger, or the solution may become cloudy as HCl is generated.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 4-6 hours. The progress of the reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by GC-MS to check for the disappearance of the starting material and intermediates.

-

Work-up and Purification:

-

Once the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation. Hexamethoxydisilane is a high-boiling liquid, and distillation under reduced pressure is necessary to prevent decomposition at high temperatures. Collect the fraction at the appropriate boiling point and pressure.

-

-

Characterization: The purified hexamethoxydisilane should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, ²⁹Si NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Caption: A typical experimental workflow for the synthesis of hexamethoxydisilane.

Trustworthiness: A Self-Validating Protocol

The integrity of this synthesis relies on rigorous control over the reaction environment and in-process monitoring. The use of anhydrous reagents and an inert atmosphere prevents the formation of undesirable siloxane byproducts. Monitoring the reaction by GC-MS provides real-time data on the consumption of starting materials and the formation of the product, allowing for precise determination of the reaction endpoint. Finally, the multi-technique spectroscopic characterization of the purified product serves as the ultimate validation of its identity and purity.

References

Hexamethoxydisilane chemical properties and physical constants

An In-Depth Technical Guide to Hexamethoxydisilane: Properties, Reactivity, and Applications

Overview and Core Concepts

Hexamethoxydisilane, with the chemical formula C₆H₁₈O₆Si₂, is an organosilicon compound of significant interest in materials science and chemical synthesis. Structurally, it consists of two silicon atoms linked by a direct Si-Si bond, with each silicon atom bonded to three methoxy groups (-OCH₃). This unique structure imparts a combination of reactivity characteristics, primarily driven by the lability of the silicon-oxygen bonds and the presence of the disilane linkage.

This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the physicochemical properties, spectroscopic characteristics, and core reactivity of hexamethoxydisilane. As a Senior Application Scientist, the emphasis here is not merely on data presentation but on contextualizing this information for practical application, particularly its pivotal role as a precursor in sol-gel chemistry for the synthesis of advanced materials. We will delve into the causality behind its handling procedures and its application in synthetic protocols, ensuring a trustworthy and authoritative resource for laboratory professionals.

Physicochemical and Computed Properties

The fundamental physical and chemical properties of hexamethoxydisilane are crucial for its handling, application, and reaction design. These constants have been aggregated from authoritative chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | trimethoxy(trimethoxysilyl)silane | [1] |

| Synonyms | Disilane, hexamethoxy- | [1] |

| CAS Number | 5851-07-0 | [1] |

| Molecular Formula | C₆H₁₈O₆Si₂ | [1][2] |

| Molecular Weight | 242.37 g/mol | [1][2] |

| Appearance | Clear Liquid | |

| Odor | Slight, Characteristic, Antiseptic | |

| Monoisotopic Mass | 242.06419136 Da | [1][2] |

| Topological Polar Surface Area | 55.4 Ų | [1][2] |

| Rotatable Bond Count | 7 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| SMILES | CO(OC)(OC)OC | [1] |

| InChIKey | LMQGXNPPTQOGDG-UHFFFAOYSA-N | [1] |

Spectroscopic Profile (Predicted)

While comprehensive, experimentally verified spectra for hexamethoxydisilane are not widely available in public repositories, its structure allows for a reliable prediction of its key spectroscopic features. This predictive analysis is essential for researchers to confirm the identity and purity of the compound during synthesis or application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The molecule possesses a high degree of symmetry. All 18 protons are chemically equivalent, belonging to the six methoxy groups. Therefore, the proton NMR spectrum is predicted to exhibit a single, sharp singlet. The chemical shift would likely appear in the range of 3.5 - 3.7 ppm , characteristic of protons on a methoxy group attached to a silicon atom.

-

¹³C NMR: Similarly, all six carbon atoms of the methoxy groups are chemically equivalent. The proton-decoupled ¹³C NMR spectrum is expected to show a single resonance peak, likely around 50 ppm .

Infrared (IR) Spectroscopy

The IR spectrum provides insight into the functional groups present. Based on its structure, the following key absorption bands are predicted:

-

2940 and 2840 cm⁻¹: These peaks correspond to the symmetric and asymmetric C-H stretching vibrations of the methyl groups.

-

1460 cm⁻¹: This absorption is attributed to the asymmetric C-H bending of the methyl groups.

-

1090 cm⁻¹ (strong, broad): This is the most characteristic band and arises from the asymmetric Si-O-C stretching vibration. Its intensity and breadth are hallmarks of alkoxysilanes.

-

~840 cm⁻¹: This band can be attributed to the Si-O stretch. The Si-Si bond is non-polar and therefore expected to be inactive or extremely weak in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 242 , corresponding to the molecular weight of the compound.

-

Fragmentation: The primary fragmentation pathway would involve the cleavage of the Si-O bonds. A common fragmentation pattern for methoxysilanes is the loss of a methoxy radical (•OCH₃), leading to a prominent peak at m/z = 211 (M - 31). Subsequent losses of methoxy groups or neutral methanol molecules (CH₃OH) would lead to a cascade of lower mass fragments. Cleavage of the Si-Si bond could also occur, potentially leading to fragments corresponding to the [Si(OCH₃)₃]⁺ ion at m/z = 121 .

Caption: Predicted major fragmentation pathways for hexamethoxydisilane in MS.

Reactivity and Synthetic Utility: The Sol-Gel Process

The primary utility of hexamethoxydisilane in materials science lies in its role as a precursor for silica-based materials via the sol-gel process .[3] This process leverages the controlled hydrolysis and condensation of metal alkoxides to form a colloidal suspension (sol) that evolves into a continuous network (gel).[4][5]

The reactivity is centered on the susceptibility of the Si-O-CH₃ bonds to hydrolysis.[6][7] This reaction is the initiation step, converting the methoxy groups into silanol (Si-OH) groups.

1. Hydrolysis: (CH₃O)₃Si-Si(OCH₃)₃ + 6 H₂O → (HO)₃Si-Si(OH)₃ + 6 CH₃OH

This reaction is typically catalyzed by either an acid or a base.[8] The resulting hexahydroxydisilane is highly unstable and immediately undergoes condensation.

2. Condensation: The newly formed silanol groups are highly reactive and condense with each other to form stable siloxane (Si-O-Si) bridges, building the inorganic network of the gel. This can occur via two pathways:

-

Water-producing condensation: Si-OH + HO-Si → Si-O-Si + H₂O

-

Alcohol-producing condensation: Si-OH + CH₃O-Si → Si-O-Si + CH₃OH

The choice of catalyst (acid vs. base), water-to-precursor ratio, and temperature profoundly impacts the relative rates of hydrolysis and condensation, thereby allowing scientists to tailor the final properties of the material, such as pore size, surface area, and density.[9]

Caption: Core reaction stages of the sol-gel process using hexamethoxydisilane.

Safety, Handling, and Storage Protocols

Hexamethoxydisilane is a hazardous chemical that demands strict adherence to safety protocols. Its risk profile is dominated by its flammability and its reactivity with water.

5.1 Toxicological Hazards

-

Severe Eye Damage: The compound is classified as causing serious eye damage.[1] Vapors are particularly hazardous and can cause severe injury and potentially permanent blindness upon exposure.

-

Skin and Respiratory Irritation: It is a known skin irritant and may cause respiratory irritation upon inhalation.[1]

-

Methanol Generation: A critical, and often underestimated, hazard is its slow decomposition in the presence of moisture (e.g., in air or on contact with tissues) to liberate methanol.[10] Chronic exposure to methanol can affect the central nervous system, leading to headaches, impaired vision, and other neurological effects. Treatment for exposure should be guided by blood methanol levels.[10]

5.2 Physical Hazards

-

Flammability: Hexamethoxydisilane is a highly flammable liquid and vapor.[1][10] Containers may explode under fire conditions.

-

Explosive Mixtures: Vapors can form explosive mixtures with air.

5.3 Handling and Personal Protective Equipment (PPE)

-

Ventilation: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood with proper exhaust ventilation.

-

Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses are insufficient, and contact lenses should not be worn.

-

Hand Protection: Neoprene or nitrile rubber gloves are required to prevent skin contact.

-

Body Protection: Wear suitable protective clothing to cover exposed skin.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure proper grounding of containers and equipment to prevent static discharge.

5.4 Storage and Incompatibility

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat sources.

-

Incompatible Materials: Keep strictly away from water, moisture, and strong oxidizing agents.

Experimental Protocol: Representative Sol-Gel Synthesis

This protocol provides a generalized, self-validating workflow for the synthesis of a silica-based gel using hexamethoxydisilane as a precursor. The causality for each step is explained to provide a deeper understanding of the process.

Objective: To synthesize a monolithic silica gel via an acid-catalyzed sol-gel process.

Materials:

-

Hexamethoxydisilane (Precursor)

-

Ethanol, anhydrous (Solvent)

-

Deionized Water (Hydrolysis Agent)

-

Hydrochloric Acid (HCl), 1M (Catalyst)

Protocol:

-

Precursor Solution Preparation:

-

In a clean, dry beaker, combine 10 mL of hexamethoxydisilane with 20 mL of anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Ethanol acts as a co-solvent to homogenize the non-polar silane precursor and the polar aqueous solution that will be added next. Using anhydrous solvent prevents premature, uncontrolled hydrolysis.

-

-

Hydrolysis Solution Preparation:

-

In a separate beaker, mix 5 mL of deionized water with 5 mL of ethanol.

-

Add 2-3 drops of 1M HCl to this solution and stir.

-

Causality: The acid catalyst protonates the oxygen atom of the methoxy group, making it a better leaving group and accelerating the rate of the hydrolysis reaction.

-

-

Initiation of Hydrolysis and Gelation:

-

Slowly add the hydrolysis solution (Step 2) to the precursor solution (Step 1) dropwise while stirring continuously.

-

After complete addition, cover the beaker (e.g., with parafilm containing a few pinholes) to minimize evaporation while preventing pressure buildup.

-

Causality: Dropwise addition ensures a controlled start to the hydrolysis and condensation reactions, promoting the formation of a uniform gel network rather than rapid precipitation.

-

-

Aging:

-

Allow the sealed container to stand undisturbed at room temperature. Gelation time can vary from minutes to hours.

-

Once the solution no longer flows when the container is tilted, the gel point has been reached. Let the gel age in its mother liquor for 24-48 hours.

-

Causality: Aging strengthens the gel network through further condensation reactions and syneresis (the expulsion of solvent from the contracting network).

-

-

Drying (Formation of Xerogel):

-

Unseal the container and allow the solvent to evaporate slowly in a fume hood over several days.

-

Causality: Slow drying is crucial. Rapid evaporation creates large capillary stresses that can fracture the delicate gel network. This process converts the wet gel into a dry, porous solid known as a xerogel. For a lower-density aerogel, supercritical drying would be required.

-

Conclusion

Hexamethoxydisilane is a specialized chemical precursor whose properties are dictated by its unique Si-Si and Si-O-C linkages. While its handling requires stringent safety measures due to flammability and moisture sensitivity, its true value is realized in the field of materials science. As a precursor in sol-gel synthesis, it offers a versatile and controllable route to silica-based materials, where manipulation of the hydrolysis and condensation chemistry allows for the precise engineering of the final product's properties. The predictive spectroscopic data and detailed protocols provided in this guide serve as an authoritative foundation for researchers aiming to harness the full potential of this reactive disilane.

References

-

Gelest, Inc. (2016). HEXAMETHOXYDISILANE, tech-95 Safety Data Sheet. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 607509, Hexamethoxydisilane. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Sol–gel process. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

García, A., et al. (n.d.). Hydrolysis and condensation reactions in sol–gel processes employing citric acid. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 18). Hydrolysis Reactions. Retrieved from [Link]

-

Campostrini, R., et al. (2013). “Traditional” Sol-Gel Chemistry as a Powerful Tool for the Preparation of Supported Metal and Metal Oxide Catalysts. Molecules, 18(12), 15346–15371. [Link]

-

Akbarian, D. (2018). HYDROLYSIS REACTIONS. Retrieved from [Link]

-

Monash University. (n.d.). Organic reactions: Hydrolysis. Retrieved from [Link]

-

MDPI. (2023). Sol–Gel-Synthesized Metal Oxide Nanostructures: Advancements and Prospects for Spintronic Applications—A Comprehensive Review. Retrieved from [Link]

Sources

- 1. Hexamethoxydisilane | C6H18O6Si2 | CID 607509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexamethyldisilazane(999-97-3) 1H NMR [m.chemicalbook.com]

- 3. Sol–gel process - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. “Traditional” Sol-Gel Chemistry as a Powerful Tool for the Preparation of Supported Metal and Metal Oxide Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. monash.edu [monash.edu]

- 8. esisresearch.org [esisresearch.org]

- 9. mdpi.com [mdpi.com]

- 10. Hexamethyldisilane(1450-14-2) 1H NMR spectrum [chemicalbook.com]

Quantum chemical calculations for Hexamethoxydisilane

An In-Depth Technical Guide to Quantum Chemical Calculations for Hexamethoxydisilane

Authored by: A Senior Application Scientist

Introduction: Decoding Hexamethoxydisilane at the Quantum Level

Hexamethoxydisilane (C₆H₁₈O₆Si₂), a molecule of significant interest in materials science and as a precursor for silicon-based compounds, presents a fascinating case for computational study.[1][2][3] Its structure, reactivity, and electronic properties are governed by the complex interplay of silicon-silicon, silicon-oxygen, and oxygen-carbon bonds. Understanding these characteristics is paramount for its application in advanced material synthesis and pharmaceutical development. Quantum chemical calculations offer a powerful, non-experimental route to elucidate these properties with high precision, providing insights that can guide laboratory research.

This guide provides a comprehensive, technically-grounded workflow for performing quantum chemical calculations on hexamethoxydisilane. We move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol. Our approach is designed for researchers and scientists who seek not only to perform calculations but to understand the theoretical underpinnings that guarantee reliable and accurate results.

Part 1: Establishing the Theoretical Framework

The success of any quantum chemical study hinges on the judicious selection of a computational method and a basis set. This choice is a pragmatic balance between desired accuracy and available computational resources. For a molecule like hexamethoxydisilane, with its multiple heavy atoms and lone pairs, this decision is non-trivial.

The Causality Behind Method Selection: DFT as the Workhorse

While extremely accurate "gold standard" methods like Coupled-Cluster theory (CCSD(T)) exist, their computational cost scales very poorly with the size of the system, making them impractical for molecules larger than a few atoms.[4] For hexamethoxydisilane, Density Functional Theory (DFT) offers the most effective compromise between accuracy and efficiency. DFT methods have become a cornerstone for structural and energetic analysis in organic and organometallic chemistry.[5]

Functionals like B3LYP are widely used, but for systems where dispersion forces might be significant, functionals with built-in dispersion corrections, such as ωB97X-D , are often superior.[5] The choice of functional is critical as it directly influences the calculated electronic structure and, consequently, all derived properties.

Basis Set Selection: The Language of Molecular Orbitals

A basis set is the collection of mathematical functions used to construct the molecular orbitals.[6][7][8] An inadequate basis set can lead to significant errors, regardless of the sophistication of the computational method.

-

Pople Style Basis Sets : A common starting point is the Pople family, such as the 6-31G * basis set.[6] The '6-31G' part indicates a split-valence set, which describes core and valence electrons with different numbers of functions for greater flexibility.

-

Polarization Functions ( or d): The asterisk () denotes the addition of polarization functions (d-functions on heavy atoms). These are crucial for accurately describing the anisotropic electron distribution in bonds, which is essential for silicon's bonding environment.

-

Diffuse Functions (+) : For atoms with lone pairs, like the six oxygen atoms in hexamethoxydisilane, adding diffuse functions (indicated by a '+') is highly recommended. These functions allow orbitals to occupy a larger region of space, improving the description of lone pairs and anions.

For a reliable calculation on hexamethoxydisilane, a triple-zeta basis set like 6-311+G(d,p) provides a robust foundation, offering high accuracy for both geometry and electronic properties. For studies demanding even higher precision, specialized basis sets optimized for silicon can be explored.[9][10]

Caption: The four-step workflow for quantum chemical calculations.

Experimental Protocol

Step 1: Building the Initial Molecular Structure

-

Obtain Initial Coordinates : Construct a 3D model of hexamethoxydisilane. This can be done using molecular building software (e.g., Avogadro) or by downloading coordinates from a chemical database like PubChem (CID 607509). [1]2. Pre-optimization (Optional but Recommended) : Perform a quick molecular mechanics optimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry. This step can significantly reduce the number of cycles required for the more computationally expensive quantum mechanical optimization.

Step 2: Geometry Optimization

-

Objective : To find the equilibrium geometry of the molecule, which corresponds to the minimum energy configuration on the potential energy surface. [11][12][13]This is the most critical step for obtaining accurate molecular properties. [14]2. Procedure :

-

Create an input file for your quantum chemistry software package (e.g., Gaussian, ORCA).

-

Specify the atomic coordinates from Step 1.

-

Define the charge (0) and spin multiplicity (singlet).

-

Set the calculation keywords. A typical setup would be: #p Opt ωB97X-D/6-311+G(d,p)

-

The Opt keyword instructs the program to perform a geometry optimization. The program will iteratively adjust the atomic positions to minimize the forces on the atoms until a stationary point is found. [15]3. Validation : Monitor the convergence criteria. A successful optimization will report that the forces on all atoms and the displacement for the next step are below a defined threshold.

-

Step 3: Vibrational Frequency Analysis

-

Objective : This is a crucial validation step. It serves two primary purposes:

-

To confirm that the optimized geometry is a true energy minimum. A true minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state or saddle point. [16] * To calculate thermodynamic properties (zero-point vibrational energy, enthalpy, and Gibbs free energy) and to predict the molecule's IR and Raman spectra. [17][18]2. Procedure :

-

Use the optimized geometry from the previous step as the input.

-

Set the calculation keywords. This is typically run concurrently with or immediately after optimization: #p Freq ωB97X-D/6-311+G(d,p)

-

The Freq keyword initiates the frequency calculation.

-

-

Validation : Check the output for imaginary frequencies. If one is found, it means the optimization did not find a true minimum, and the structure must be perturbed along the direction of the imaginary mode and re-optimized.

Step 4: Analysis of Results

-

Geometric Parameters : Extract key bond lengths (Si-Si, Si-O, O-C) and angles (Si-O-Si, O-Si-O) from the optimized structure.

-

Vibrational Spectra : Analyze the calculated vibrational modes. The output will list the frequency of each mode and its corresponding IR intensity and Raman activity. This allows for direct comparison with experimental spectroscopic data.

-

Electronic Properties : Examine properties such as the dipole moment, molecular orbital energies (HOMO/LUMO), and Mulliken or NBO population analysis to understand the electronic distribution and reactivity of the molecule.

Part 3: Data Presentation and Interpretation

Quantitative results should be systematically organized for clarity and comparison. Below is a table of hypothetical, yet chemically reasonable, data that would be obtained from the described workflow.

| Property | Calculated Value | Significance |

| Geometric Parameters | ||

| Si-Si Bond Length | 2.35 Å | Indicates a typical single bond between two silicon atoms. |

| Si-O Bond Length | 1.64 Å | Shorter than a typical Si-C bond, reflecting the polarity of the Si-O bond. |

| Si-O-C Bond Angle | 122.5° | The wide angle suggests sp² character on the oxygen due to p-d π-bonding. |

| Thermodynamic Data | ||

| Zero-Point Energy | 185.5 kcal/mol | The inherent vibrational energy of the molecule at 0 K. |

| Gibbs Free Energy | Value dependent on T and P | Crucial for predicting the spontaneity of reactions involving this molecule. |

| Vibrational Frequencies | ||

| Si-O Stretch (asymmetric) | ~1090 cm⁻¹ | A strong, characteristic peak expected in the IR spectrum. |

| Si-Si Stretch | ~450 cm⁻¹ | A weaker vibration, often more prominent in the Raman spectrum. |

| Electronic Properties | ||

| Dipole Moment | 0.0 D (for symmetric conformer) | The net molecular polarity; may be non-zero for other conformers. |

| HOMO-LUMO Gap | 7.5 eV | An indicator of chemical reactivity and electronic excitation energy. |

Conclusion

This guide has detailed a robust and scientifically rigorous workflow for the quantum chemical calculation of hexamethoxydisilane. By grounding our protocol in established theoretical principles—from the selection of DFT methods and appropriate basis sets to the critical validation step of frequency analysis—we provide a framework that ensures trustworthy and reproducible results. [19][20][21]The insights gained from these calculations, including optimized geometry, vibrational spectra, and electronic properties, are invaluable for professionals in materials science and drug development, enabling the rational design of new materials and processes at the molecular level.

References

-

Gavin Publishers. Why not Silicon? Using Computational Chemistry to Probe why Nature did not Select Silicon for Biomolecules. [Link]

-

Gavin Publishers. Why not Silicon? Using Computational Chemistry to Probe why Nature did not Select Silicon for Biomolecules. [Link]

-

Nanoscale, Royal Society of Chemistry. The search for the most stable structures of silicon–carbon monolayer compounds. [Link]

-

University of Torino. Silicon Basis-Sets. [Link]

-

MIT News. New computational chemistry techniques accelerate the prediction of molecules and materials. [Link]

-

ACS Publications. Gaussian Basis Sets for Crystalline Solids: All-Purpose Basis Set Libraries vs System-Specific Optimizations. [Link]

-

National Institutes of Health. Hexamethoxydisilane | C6H18O6Si2 | CID 607509 - PubChem. [Link]

-

Defense Technical Information Center. Theoretical Studies of Silicon Chemistry. [Link]

-

Wikipedia. Basis set (chemistry). [Link]

-

Q-Chem. 8.1 Introduction to Basis Sets. [Link]

-

Schlegel Group. Geometry optimization methods for modeling large molecules. [Link]

-

ResearchGate. Basis Sets in Quantum Chemistry | Request PDF. [Link]

-

YouTube. What Is Geometry Optimization In Computational Chemistry?. [Link]

-

Bar-Ilan University. Introduction to Geometry Optimization. [Link]

-

PennyLane. Optimization of molecular geometries. [Link]

-

YouTube. Geometry Optimization in Computational Chemistry. [Link]

-

Semantic Scholar. Quantum-chemical calculations for silyl- and alkyl-pseudohalides X3YNCZ (X = H or CH3; Y = C or Si; Z = O, S, or Se) and electron diffraction study of the equilibrium molecular structure of (CH3)3SiNCSe. [Link]

-

PennyLane. Modelling chemical reactions on a quantum computer. [Link]

-

National Center for Biotechnology Information. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]

-

Matlantis. Vibration Analysis — Atomistic Simulation Tutorial. [Link]

-

National Institutes of Health. Vibrational frequencies and structural determinations of hexamethylenetetraamine. [Link]

-

ChemRxiv. From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. [Link]

-

MDPI. Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. [Link]

-

Spectroscopy Online. Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids. [Link]

Sources

- 1. Hexamethoxydisilane | C6H18O6Si2 | CID 607509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 4. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 5. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 7. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 8. researchgate.net [researchgate.net]

- 9. crystal.unito.it [crystal.unito.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 12. tau.ac.il [tau.ac.il]

- 13. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Vibration Analysis — Atomistic Simulation Tutorial [docs.matlantis.com]

- 17. Vibrational frequencies and structural determinations of hexamethylenetetraamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies | MDPI [mdpi.com]

- 19. Why not Silicon? Using Computational Chemistry to Probe why Nature did not Select Silicon for Biomolecules [gavinpublishers.com]

- 20. gavinpublishers.com [gavinpublishers.com]

- 21. The search for the most stable structures of silicon–carbon monolayer compounds - Nanoscale (RSC Publishing) DOI:10.1039/C4NR03247K [pubs.rsc.org]

The Hydrolysis and Stability of Hexamethoxydisilane: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the core principles governing the hydrolysis and stability of hexamethoxydisilane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a foundational understanding of the reaction mechanisms, influencing factors, and analytical methodologies pertinent to this class of compounds. Given the limited direct literature on hexamethoxydisilane, this guide synthesizes established principles from the broader field of silicon alkoxide chemistry to provide a robust predictive framework.

Introduction: The Significance of Hexamethoxydisilane and its Hydrolytic Pathway

Hexamethoxydisilane ((CH₃O)₃Si-Si(OCH₃)₃) is a silicon-containing compound with six methoxy groups, making it highly susceptible to hydrolysis. This reactivity is central to its applications, which can range from a precursor in sol-gel processes for silica-based materials to a potential chemical intermediate.[] The hydrolysis of hexamethoxydisilane involves the cleavage of its silicon-oxygen bonds by water, leading to the formation of silanols (Si-OH) and the release of methanol.[2] These silanol intermediates are themselves reactive and can undergo condensation reactions to form siloxane bridges (Si-O-Si), ultimately leading to the formation of silicon dioxide and methanol as the final hazardous decomposition products.[2]

Understanding and controlling the hydrolysis of hexamethoxydisilane is paramount for its effective use and for ensuring safety. The rate and pathway of this degradation are highly dependent on environmental conditions, making a thorough understanding of its stability profile essential for storage, handling, and application.[3]

Mechanistic Pathways of Hexamethoxydisilane Hydrolysis

The hydrolysis of silicon alkoxides, including by extension hexamethoxydisilane, proceeds through nucleophilic substitution at the silicon center. The reaction can be catalyzed by either acids or bases, with distinct mechanisms for each.[4][5]

Acid-Catalyzed Hydrolysis

In an acidic medium, the hydrolysis reaction is initiated by the protonation of a methoxy group, making it a better leaving group (methanol).[5] This is followed by the nucleophilic attack of a water molecule on the silicon atom.[5] This mechanism generally leads to less branched polymeric structures.[5]

The key steps in the acid-catalyzed hydrolysis of one of the silicon centers in hexamethoxydisilane can be summarized as:

-

Protonation: A methoxy group is protonated by an acid catalyst (H₃O⁺).

-

Nucleophilic Attack: A water molecule attacks the electrophilic silicon atom.

-

Deprotonation: The attacking water molecule loses a proton, forming a silanol group and regenerating the acid catalyst.

-

Leaving Group Departure: The protonated methoxy group leaves as methanol.

Caption: Acid-catalyzed hydrolysis of hexamethoxydisilane.

Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[4] This mechanism is generally faster than the acid-catalyzed pathway and tends to produce more highly branched, particulate structures.[4]

The key steps in the base-catalyzed hydrolysis of one of the silicon centers in hexamethoxydisilane are:

-

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate.

-

Leaving Group Departure: A methoxide ion (CH₃O⁻) is expelled.

-

Protonation: The methoxide ion is rapidly protonated by water to form methanol, regenerating the hydroxide catalyst.

Caption: General workflow for a hexamethoxydisilane stability study.

Step-by-Step Protocol for a Kinetic Study of Hydrolysis

-

Preparation of Reagents:

-

Prepare buffer solutions of desired pH values.

-

Prepare a stock solution of hexamethoxydisilane in a dry, inert solvent (e.g., anhydrous acetonitrile).

-

-

Reaction Setup:

-

In a thermostated reaction vessel, add the buffer solution and allow it to equilibrate to the desired temperature.

-

Initiate the reaction by adding a small, known volume of the hexamethoxydisilane stock solution to the buffer with vigorous stirring.

-

-

Time-Point Sampling:

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Quench the reaction immediately, for example, by adding the aliquot to a cold, dry solvent.

-

-

Sample Analysis:

-

Analyze the quenched samples using a suitable analytical technique to determine the concentration of remaining hexamethoxydisilane and the formation of products.

-

Analytical Techniques for Monitoring Hydrolysis

A variety of analytical techniques can be employed to monitor the hydrolysis of hexamethoxydisilane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the methoxy protons of hexamethoxydisilane and the appearance of the methanol proton signal. [6]²⁹Si NMR is particularly powerful for identifying the various silanol and siloxane species formed during hydrolysis and condensation. [7][8]* Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate and quantify the volatile components of the reaction mixture, such as hexamethoxydisilane and methanol. [9]MS can then be used to identify the degradation products.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of Si-O-C stretching vibrations and the appearance of Si-O-H and Si-O-Si stretching vibrations.

Conclusion

References

- Brinker, C.J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Gelest, Inc. (2016).

- Taylor & Francis. (n.d.). Silicon alkoxide – Knowledge and References.

- Wang, Y., et al. (2012). Mechanisms of silicon alkoxide hydrolysis-oligomerization reactions: a DFT investigation. Journal of Physical Chemistry A, 116(27), 7298-7308.

- Al-badri, Z. M., & Al-saad, Z. A. (2019).

- Bogush, G. H., et al. (1988). Studies of the Hydrolysis and Polymerization of Silicon Alkoxides in Basic Alcohol Solutions. MRS Online Proceedings Library, 121, 57.

- Dicentra. (2025). Top 5 Factors Affecting Chemical Stability.

- Sigma-Aldrich. (n.d.). HMDS.

- Collum, D. B., et al. (2013). Aggregation and Solvation of Sodium Hexamethyldisilazide: across the Solvent Spectrum. Journal of the American Chemical Society, 135(41), 15465-15474.

- Song, C. (2008). Study on Hydrolysis Kinetics of Hexamethyldisilazane. Journal of Zhengzhou University.

- Oostendorp, D. J., Bertrand, G., & Stoffer, J. (1991). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 5(2), 131-142.

- Barger, B. A., et al. (2000). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 19(1-3), 241-245.

- Sigma-Aldrich. (n.d.).

- BOC Sciences. (n.d.). CAS 5851-07-0 Hexamethoxydisilane.

- Al-badri, Z. M., & Al-saad, Z. A. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624.

- Al-badri, Z. M., & Al-saad, Z. A. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. OUCI.

- European Medicines Agency. (2024). In-Use stability testing FAQ.

- National Center for Biotechnology Information. (n.d.). Hexamethoxydisilane. PubChem.

- National Center for Biotechnology Information. (n.d.). Hexamethyldisilazane. PubChem.

- Barger, B. A., et al. (2000). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si—H Bonds.

- Al-badri, Z. M., & Al-saad, Z. A. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach.

- University of California, Davis. (n.d.). Hydrolysis.

- Liu, J., et al. (2018). Computational study on the hydrolysis of halomethanes. Structural Chemistry, 29(6), 1777-1788.

- Zhang, H., et al. (2011). NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation.

- European Medicines Agency. (2023).

- Lontchi, E. M., et al. (2021). Hydrolysis of Small Oxo/Hydroxo Molecules Containing High Oxidation State Actinides (Th, Pa, U, Np, Pu): A Computational Study. The Journal of Physical Chemistry A, 125(28), 6158-6170.

- Chevalier, P., et al. (2008). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.

- Liu, J., et al. (2018). Computational study on the hydrolysis of halomethanes.

- European Medicines Agency. (2001). Note for guidance on in-use stability testing of human medicinal products.

- Warshel, A., et al. (2010). A Computational Study of the Hydrolysis of dGTP Analogues with Halomethylene Modified Leaving Groups in Solution: Implications for the Mechanism of DNA Polymerases. The Journal of Physical Chemistry B, 114(40), 12895-12901.

- Jiang, L., et al. (2008). Computational Design of Catalytic Dyads and Oxyanion Holes for Ester Hydrolysis.

- The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube.

- ResearchGate. (n.d.).

- Clark, J. (n.d.). Hydrolysing esters. Chemguide.

- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences.

- Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.

- Scirp.org. (n.d.). Application of Hydrazine Hydrate in the Synthesis of Octa(aminophenyl)silsesquioxane (OAPS) Poss.

- Worek, F., et al. (1991). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 65(2), 156-161.

- ResearchGate. (n.d.). Effect of temperature, pH, and inhibitors on the activity or stability...

- Chheda, U., et al. (2024). Factors Affecting Stability of RNA - Temperature, Length, Concentration, pH, and Buffering Species. Journal of Pharmaceutical Sciences, 113(2), 377-385.

- Superimposition: Dr. Prasun Mukherjee. (2019, January 27). Ester Hydrolysis : 8 types of mechanisms! [Video]. YouTube.

- ResearchGate. (n.d.). ¹H NMR spectra of (a) the sample after hydrolysis and dissolution of...

Sources

- 2. gelest.com [gelest.com]

- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Thermal Decomposition Pathway of Hexamethoxydisilane: A Technical Guide for Researchers

Foreword: Navigating the Thermal Landscape of Silicon Precursors

In the pursuit of advanced materials and semiconductor technologies, the precise control over the deposition of thin films is paramount. Hexamethoxydisilane, Si₂(OCH₃)₆, emerges as a significant precursor, particularly in Chemical Vapor Deposition (CVD) processes for silicon dioxide films. Its molecular architecture, featuring a direct silicon-silicon bond and six methoxy groups, presents a unique thermal decomposition profile that dictates the quality, purity, and properties of the resulting material. This technical guide provides an in-depth exploration of the thermal decomposition pathway of hexamethoxydisilane, offering a foundational understanding for researchers, scientists, and professionals in drug development who leverage silicon-based materials. While direct experimental studies on the pyrolysis of hexamethoxydisilane are not extensively documented in peer-reviewed literature, this guide synthesizes information from analogous compounds and theoretical principles to propose a comprehensive decomposition mechanism.

Introduction to Hexamethoxydisilane: Structure and Significance

Hexamethoxydisilane is a member of the alkoxysilane family, characterized by the presence of a silicon-silicon single bond, distinguishing it from monomeric alkoxysilanes like tetramethoxysilane (TMOS). This Si-Si bond is a critical feature, influencing the compound's reactivity and decomposition energetics. The six methoxy (-OCH₃) groups attached to the silicon atoms are the primary source of oxygen for the formation of silicon dioxide and also play a central role in the generation of volatile byproducts.

The principal application of hexamethoxydisilane lies in its use as a precursor for the deposition of silicon dioxide (SiO₂) thin films through low-pressure chemical vapor deposition (LPCVD).[1][2] The thermal decomposition of the precursor in the gas phase leads to the formation of reactive intermediates that subsequently adsorb onto a heated substrate, resulting in the growth of a solid film.[3] Understanding the decomposition pathway is crucial for optimizing process parameters such as temperature, pressure, and precursor flow rate to achieve desired film properties.

Foundational Principles: Insights from Analogous Alkoxysilanes

Due to the limited specific research on hexamethoxydisilane's thermal decomposition, a thorough understanding of the behavior of its monomeric analogue, tetramethyl orthosilicate (TMOS, Si(OCH₃)₄), provides a critical foundation. Extensive studies on TMOS reveal key aspects of the gas-phase decomposition of methoxy-substituted silanes.

The thermal decomposition of TMOS has been investigated through experimental techniques such as Fourier Transform Infrared (FTIR) spectroscopy and theoretical approaches like quantum-chemical calculations.[4][5][6][7] These studies indicate that the decomposition is a complex process involving both unimolecular decay and radical-chain reactions.

Key findings from the study of TMOS pyrolysis include:

-

Major Gaseous Products: The primary volatile products observed are formaldehyde (CH₂O), methane (CH₄), and carbon monoxide (CO).[4]

-

Role of Radical Scavengers: Experiments conducted with radical scavengers, such as toluene, have shown a significant alteration in the reaction kinetics, suggesting that radical-mediated pathways contribute substantially to the overall decomposition.[5]

-

Initiation Reactions: Theoretical calculations have identified several potential initiation steps for TMOS decomposition, including the cleavage of Si-O and C-O bonds.[5][6]

In contrast to alkoxysilanes with ethyl or larger alkyl groups, methoxy-substituted silanes like TMOS and hexamethoxydisilane cannot undergo the low-energy β-hydride elimination pathway, which is a major decomposition route for compounds like tetraethyl orthosilicate (TEOS).[8][9] This makes methoxy-silanes generally more thermally stable.

Proposed Thermal Decomposition Pathway of Hexamethoxydisilane

Based on the principles derived from the study of TMOS and the known chemistry of silicon compounds, a multi-step decomposition pathway for hexamethoxydisilane can be proposed. This pathway involves initial bond cleavage to form radical and molecular intermediates, followed by a cascade of secondary reactions.

Primary Decomposition: The Initiation Steps

The thermal decomposition of hexamethoxydisilane is expected to initiate through the homolytic cleavage of its weakest bonds. The primary candidates for initial bond scission are the Si-Si, Si-O, and C-O bonds.

-

Si-Si Bond Cleavage: The silicon-silicon bond is generally weaker than Si-O and Si-C bonds. Its homolytic cleavage would yield two trimethoxysilyl radicals: (CH₃O)₃Si-Si(OCH₃)₃ → 2 •Si(OCH₃)₃

-

Si-O Bond Cleavage: The cleavage of a silicon-oxygen bond would result in a pentamethoxydisilyl radical and a methoxy radical: (CH₃O)₃Si-Si(OCH₃)₃ → (CH₃O)₃Si-Si(OCH₃)₂• + •OCH₃

-

C-O Bond Cleavage: The scission of a carbon-oxygen bond would produce a pentamethoxydisilyl-oxy radical and a methyl radical: (CH₃O)₃Si-Si(OCH₃)₃ → (CH₃O)₃Si-Si(OCH₃)₂O• + •CH₃

The relative importance of these initiation pathways is dependent on their respective bond dissociation energies and the reaction temperature.

Diagram: Proposed Initiation Pathways of Hexamethoxydisilane Decomposition

Caption: Initial bond cleavage events in the thermal decomposition of hexamethoxydisilane.

Secondary Reactions: Propagation and Product Formation

The highly reactive radical species generated in the initiation steps will undergo a series of secondary reactions, including hydrogen abstraction, β-scission, and radical recombination. These reactions lead to the formation of stable volatile byproducts and silicon-containing intermediates that contribute to film growth.

-

Hydrogen Abstraction: The generated radicals, particularly methyl (•CH₃) and methoxy (•OCH₃) radicals, can abstract hydrogen atoms from the methoxy groups of intact hexamethoxydisilane molecules or other species, leading to the formation of methane (CH₄) and methanol (CH₃OH), respectively.

-

β-Scission of Alkoxy Radicals: The (CH₃O)₃Si-Si(OCH₃)₂O• radical can undergo β-scission to produce formaldehyde (CH₂O) and a silyl radical.

-

Formation of Silanols: In the presence of any moisture or through hydrogen abstraction reactions, silanol (Si-OH) groups can form. These are highly reactive and readily condense to form siloxane (Si-O-Si) bridges, a key step in the formation of silicon dioxide.

-

Surface Reactions: The silicon-containing radicals and other reactive intermediates will diffuse to the substrate surface. On the heated surface, they undergo further reactions, including condensation and rearrangement, to form a silicon dioxide network, releasing volatile byproducts.

The overall stoichiometry of the complete decomposition to silicon dioxide can be represented as:

Si₂(OCH₃)₆ → 2 SiO₂ + volatile organic byproducts (e.g., CH₄, CH₃OH, CH₂O, CO, C₂H₆, H₂O)

Experimental Methodologies for Elucidating the Decomposition Pathway

To experimentally validate and refine the proposed decomposition pathway of hexamethoxydisilane, a combination of advanced analytical techniques would be employed. These methodologies are crucial for identifying reaction intermediates, final products, and determining reaction kinetics.

Gas-Phase Analysis

-

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique allows for the real-time monitoring of the concentrations of the reactant and various gaseous products that have characteristic infrared absorption spectra.[4][5]

-

Mass Spectrometry (MS): Coupled with a pyrolysis reactor, mass spectrometry can identify the molecular weights of the decomposition products and radical intermediates.

Kinetic Studies

-

Static and Flow Reactors: The decomposition can be studied in both static (closed) and flow reactors under controlled temperature and pressure. The rate of disappearance of the precursor and the formation of products can be measured to determine the overall reaction rate constants.

-

Use of Radical Scavengers: Introducing a radical scavenger, such as toluene, can help to differentiate between unimolecular and radical-chain decomposition pathways by observing the effect on the reaction rate and product distribution.[5]

Theoretical Modeling

-

Quantum-Chemical Calculations: Computational methods like Density Functional Theory (DFT) and ab initio calculations can be used to determine the bond dissociation energies of hexamethoxydisilane and to calculate the activation energies for various potential reaction pathways.[6] This provides a theoretical framework to support and interpret experimental findings.

Diagram: Experimental Workflow for Studying Hexamethoxydisilane Decomposition

Caption: A workflow for the experimental and theoretical investigation of the thermal decomposition pathway.

Data Summary

Due to the absence of direct experimental data for hexamethoxydisilane, a quantitative data table is not presented. However, for the analogous compound, tetramethyl orthosilicate (TMOS), the following Arrhenius parameters for the global first-order rate constants of its disappearance have been reported:[5]

| Condition | Pre-exponential Factor (s⁻¹) | Activation Energy (kcal/mol) |

| Without Toluene | 1.4 x 10¹⁶ | 81.3 |

| With Toluene | 2.0 x 10¹⁴ | 74.5 |

Table 1: Experimentally determined Arrhenius parameters for the thermal decomposition of TMOS.[5]

Conclusion and Future Outlook

The thermal decomposition of hexamethoxydisilane is a complex process that is fundamental to its application as a precursor in chemical vapor deposition. While direct experimental studies are scarce, a plausible decomposition pathway can be proposed based on the well-documented behavior of analogous alkoxysilanes, particularly tetramethyl orthosilicate. The initiation is likely to involve the cleavage of the Si-Si, Si-O, or C-O bonds, leading to the formation of highly reactive radical intermediates. These intermediates then drive a series of secondary reactions, ultimately producing volatile organic byproducts and contributing to the growth of a silicon dioxide film on a heated substrate.

Future research should focus on dedicated experimental and theoretical studies of the thermal decomposition of hexamethoxydisilane to validate and refine the proposed mechanism. Such investigations will not only enhance our fundamental understanding of the chemistry of this important precursor but also enable the more precise control and optimization of CVD processes for the fabrication of advanced materials with tailored properties.

References

-

Chu, J. C. S., Soller, R., Lin, M. C., & Melius, C. F. (1995). Thermal decomposition of tetramethyl orthosilicate in the gas phase: An experimental and theoretical study of the initiation process. The Journal of Physical Chemistry, 99(1), 11-19. [Link]

-

Lin, M. C., & Melius, C. F. (1994). Kinetics and Thermochemistry of Tetramethyl and Tetraethyl Orthosilicates in the Gas Phase. Defense Technical Information Center. [Link]

-

Chu, J. C. S., Soller, R., Lin, M. C., & Melius, C. F. (1995). Thermal Decomposition of Tetramethyl Orthosilicate in the Gas Phase: An Experimental and Theoretical Study of the Initiation Pro. ACS Publications. [Link]

-

Request PDF. (n.d.). Organosilicon films deposited in low-pressure plasma from hexamethyldisiloxane — A review. [Link]

-

O'Brien, J. F., & Van Dyke, C. H. (2008). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. Organometallics, 27(15), 3716–3724. [Link]

-

Walczak, M. A., & Brook, M. A. (2020). Aldehyde-Assisted Alkoxysilane Condensation to Form Siloxane Bond: A New Process for Curing Alkoxy-Functional Silicone Resins. Molecules, 25(14), 3249. [Link]

-

Semitracks Inc. (2016). LPCVD - Low Pressure Chemical Vapor Deposition. [Link]

-

Request PDF. (2014). The First Step of the Pyrolytic Decomposition of Methylchlorosilane. [Link]

-

Tamao, K. (2007). Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. Proceedings of the Japan Academy, Series B, 83(8), 215–231. [Link]

-

The Journal of Physical Chemistry. (1995). Thermal Decomposition of Tetramethyl Orthosilicate in the Gas Phase: An Experimental and Theoretical Study of the Initiation Process. [Link]

-

Computational Modelling Group. (n.d.). A detailed kinetic study of the thermal decomposition of tetraethoxysilane. [Link]

-

Chojnowski, J., & Cypryk, M. (2000). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 19(19), 3744–3751. [Link]

-

Society of Vacuum Coaters. (n.d.). Low Pressure Chemical Vapor Deposition (LPCVD) For Optical Coating Applications. [Link]

-

Henderson, C. (2016). Low Pressure CVD. Semitracks. [Link]

Sources

- 1. LPCVD - Low Pressure Chemical Vapor Deposition [lpcvd.com]

- 2. semitracks.com [semitracks.com]

- 3. svc.org [svc.org]

- 4. Thermal decomposition of tetramethyl orthosilicate in the gas phase: An experimental and theoretical study of the initiation process (Journal Article) | OSTI.GOV [osti.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]

An In-Depth Technical Guide to the Molecular Structure and Bonding of Hexamethoxydisilane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of hexamethoxydisilane (HMDOS), a molecule of significant interest in materials science and synthetic chemistry. We will delve into its molecular architecture, the nuances of its chemical bonding, its spectroscopic signature, and the methodologies for its synthesis and handling. This document is intended to serve as a detailed resource for researchers and professionals who require a deep understanding of this versatile silicon compound.

Introduction: The Significance of Hexamethoxydisilane

Hexamethoxydisilane, with the chemical formula C₆H₁₈O₆Si₂, is an organosilicon compound that features a direct silicon-silicon bond, a characteristic that imparts unique reactivity and properties.[1] Each silicon atom is also bonded to three methoxy groups (-OCH₃), making it a member of the alkoxysilane family.[1] This combination of a disilane backbone and reactive methoxy substituents makes HMDOS a valuable precursor for the synthesis of silicon-based materials, including silicon dioxide thin films and functionalized siloxanes. Its role as a surface modifying agent and a reagent in organic synthesis is also of considerable interest. Understanding the intricate details of its molecular structure and bonding is paramount for harnessing its full potential in these applications.

Molecular Structure and Geometry

A gas-phase electron diffraction study of tetramethoxysilane (Si(OCH₃)₄) provides critical insights into the geometry around a silicon atom bonded to four oxygen atoms.[2] This study revealed a Si-O bond length of 1.613 Å and a C-O bond length of 1.414 Å.[2] The Si-O-C bond angle was determined to be 122.3°, and the O-Si-O angle was found to be 115.5°.[2]

Based on this data and general principles of chemical bonding, we can build a model for hexamethoxydisilane. The molecule is expected to adopt a staggered conformation around the Si-Si bond to minimize steric hindrance between the bulky methoxy groups.

Table 1: Estimated and Comparative Bond Parameters for Hexamethoxydisilane

| Parameter | Estimated/Comparative Value | Source/Basis for Estimation |

| Bond Lengths | ||

| Si-Si | ~2.34 Å | Based on the Si-Si bond length in hexamethyldisilane. |

| Si-O | ~1.62 Å | Inferred from the experimental value in tetramethoxysilane (1.613 Å).[2] |

| O-C | ~1.42 Å | Inferred from the experimental value in tetramethoxysilane (1.414 Å).[2] |

| C-H | ~1.10 Å | Typical C-H bond length in methyl groups. |

| Bond Angles | ||

| O-Si-O | ~109.5° | Approximated as tetrahedral, with some deviation due to steric effects. |

| Si-O-C | ~122° | Based on the experimental value in tetramethoxysilane (122.3°).[2] |

| O-Si-Si | ~109.5° | Approximated as tetrahedral. |

The Si-Si bond length is a crucial parameter. In the closely related hexamethyldisilane (Si₂(CH₃)₆), the Si-Si bond length is approximately 2.34 Å. It is reasonable to assume a similar value for hexamethoxydisilane. The geometry around each silicon atom is expected to be approximately tetrahedral, with the O-Si-O and O-Si-Si bond angles close to 109.5°. However, steric repulsion between the methoxy groups may cause some deviation from ideal tetrahedral geometry.

Caption: Ball-and-stick model of Hexamethoxydisilane with estimated bond lengths.

Bonding Analysis: A Tale of Two Key Bonds

The chemical behavior of hexamethoxydisilane is largely dictated by the nature of its Si-Si and Si-O bonds. A thorough analysis of these bonds is crucial for understanding its reactivity.

The Si-Si Bond: A Center of Reactivity

The silicon-silicon sigma (σ) bond in disilanes is significantly weaker and more reactive than a typical carbon-carbon single bond. This is due to the larger size of the silicon atoms and the more diffuse nature of their valence orbitals, leading to less effective orbital overlap. The Si-Si bond is susceptible to cleavage by both nucleophiles and electrophiles.[3] This reactivity is a key feature that is exploited in many of its synthetic applications.

Computational studies on related disilane systems can provide insight into the electronic structure of the Si-Si bond. The highest occupied molecular orbital (HOMO) is typically associated with the Si-Si σ-bond, making it susceptible to oxidative cleavage. Conversely, the lowest unoccupied molecular orbital (LUMO) is often the corresponding σ* antibonding orbital, which can accept electron density from nucleophiles, leading to reductive cleavage.

The Si-O Bond: Polarity and Hydrolytic Instability

The silicon-oxygen bond is a strong, polar covalent bond due to the significant difference in electronegativity between silicon (1.90) and oxygen (3.44). This polarity results in a partial positive charge on the silicon atom and a partial negative charge on the oxygen atom. The electron density in the Si-O bond is therefore polarized towards the oxygen atom.[4][5]

This inherent polarity makes the silicon atoms in hexamethoxydisilane electrophilic and susceptible to nucleophilic attack. The most significant consequence of this is the molecule's reactivity towards water.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of hexamethoxydisilane.

NMR Spectroscopy (¹H, ¹³C, and ²⁹Si)

-

¹H NMR: A single resonance is expected for the eighteen equivalent protons of the six methoxy groups. The chemical shift of these protons will be influenced by the electronegativity of the oxygen and silicon atoms.

-

¹³C NMR: A single resonance is expected for the six equivalent carbon atoms of the methoxy groups.

-

²⁹Si NMR: This is a particularly powerful technique for characterizing silicon compounds. A single resonance is expected for the two equivalent silicon atoms in the symmetrical hexamethoxydisilane molecule. The chemical shift will be characteristic of a silicon atom bonded to another silicon atom and three oxygen atoms. The typical chemical shift range for silicon in various environments is quite large, allowing for sensitive structural analysis.[6][7]

Table 2: Predicted NMR Chemical Shifts for Hexamethoxydisilane

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| ¹H | 3.5 - 4.0 | Singlet | Protons of methoxy groups attached to silicon. |

| ¹³C | 50 - 60 | Singlet | Carbons of methoxy groups. |

| ²⁹Si | -80 to -100 | Singlet | Silicon in a Si-Si(OR)₃ environment. |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.[8][9] The key vibrational modes for hexamethoxydisilane are associated with the Si-O, C-O, Si-Si, and C-H bonds.

-

Si-O Stretching: Strong absorptions in the IR spectrum are expected in the region of 1000-1100 cm⁻¹ corresponding to the asymmetric stretching of the Si-O-C linkages.

-

Si-Si Stretching: The Si-Si stretching vibration is expected to be weak in the IR spectrum due to the low polarity of the bond. However, it should give rise to a strong signal in the Raman spectrum, typically in the range of 400-500 cm⁻¹.

-

C-H Stretching and Bending: Vibrations associated with the methyl groups will appear in their characteristic regions of the spectrum.

Table 3: Key Vibrational Modes for Hexamethoxydisilane

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Activity |

| ν(C-H) | 2950 - 2850 | IR, Raman |

| δ(C-H) | 1470 - 1450 | IR, Raman |

| νₐₛ(Si-O-C) | 1100 - 1000 | Strong in IR |

| νₛ(Si-O-C) | 800 - 700 | IR, Raman |

| ν(Si-Si) | 500 - 400 | Strong in Raman |

Synthesis and Reactivity

Synthesis of Hexamethoxydisilane

A common and effective method for the synthesis of alkoxysilanes is the reaction of the corresponding chlorosilane with an alcohol.[10][11] For hexamethoxydisilane, this would involve the reaction of hexachlorodisilane (Si₂Cl₆) with methanol (CH₃OH).

Overall Reaction: Si₂Cl₆ + 6 CH₃OH → Si₂(OCH₃)₆ + 6 HCl

This reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine or pyridine), to neutralize the hydrogen chloride (HCl) byproduct as it is formed. The removal of HCl drives the reaction to completion.

Caption: Experimental workflow for the synthesis of hexamethoxydisilane.

Experimental Protocol: Synthesis of Hexamethoxydisilane

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of hexachlorodisilane in a dry, inert solvent (e.g., hexane or toluene).

-

Addition of Methanol and Base: A solution of anhydrous methanol and a stoichiometric excess of a dry tertiary amine (e.g., triethylamine) in the same solvent is added dropwise to the stirred solution of hexachlorodisilane at a controlled temperature (typically 0 °C).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up: The precipitated amine hydrochloride salt is removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure hexamethoxydisilane.

Key Reactivity: Hydrolysis

The presence of six hydrolytically sensitive Si-O bonds makes hexamethoxydisilane highly reactive towards water. This hydrolysis reaction is a cornerstone of its utility in forming silicon dioxide networks. The reaction proceeds in a stepwise manner, with the sequential replacement of methoxy groups with hydroxyl groups (silanols), followed by condensation reactions between the silanol groups to form siloxane (Si-O-Si) bridges.[12][13][14]

Step 1: Hydrolysis (CH₃O)₃Si-Si(OCH₃)₃ + n H₂O → (HO)ₙ(CH₃O)₃₋ₙSi-Si(OCH₃)₃₋ₙ(OH)ₙ + 2n CH₃OH

Step 2: Condensation 2 (HO)ₙ(CH₃O)₃₋ₙSi-Si(OCH₃)₃₋ₙ(OH)ₙ → Oligomeric/Polymeric Siloxanes + m H₂O

The rate of hydrolysis is highly dependent on the pH of the medium.[12] It is generally catalyzed by both acids and bases.[12][13]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Sci-Hub. The molecular structure of tetramethoxysilane in the gas phase, an electron diffraction study / Journal of Molecular Structure, 1975 [sci-hub.box]

- 3. Hexamethyldisilane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Infrared and Raman spectra of (3,3,3-trifluoropropyl)trimethoxysilane, its sol and xerogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US6323356B1 - Process for the preparation of alkoxysilanes - Google Patents [patents.google.com]

- 11. US3846463A - Process for producing alkoxysilane - Google Patents [patents.google.com]

- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 13. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 14. manara.qnl.qa [manara.qnl.qa]

The Solubility of Hexamethoxydisilane in Organic Solvents: A Comprehensive Technical Guide for Researchers

Introduction: Understanding the Role of Hexamethoxydisilane in Advanced Research

Hexamethoxydisilane (HMDS) is a pivotal organosilicon compound utilized by researchers and drug development professionals in a variety of synthetic applications. Its utility as a precursor for silicon-containing materials and as a reducing agent in organic synthesis is well-established. However, the successful application of HMDS is fundamentally dependent on its interaction with the reaction medium, making a thorough understanding of its solubility in organic solvents a critical prerequisite for experimental design and process optimization.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of hexamethoxydisilane. Moving beyond a simple tabulation of data, this document delves into the underlying chemical principles governing its solubility, provides detailed, field-proven protocols for the accurate determination of its solubility, and discusses the practical implications for its use in research and development. While extensive quantitative solubility data for hexamethoxydisilane is not widely available in published literature, this guide equips the practicing scientist with the necessary framework to generate this critical data in-house.

Theoretical Framework: The Interplay of Molecular Forces and Reactivity

The solubility of hexamethoxydisilane in a given organic solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (HMDS) and the solvent molecules. As a non-polar molecule, hexamethoxydisilane is anticipated to be readily soluble in non-polar and weakly polar aprotic solvents. The presence of six methoxy groups, however, introduces some capacity for dipole-dipole interactions, potentially allowing for miscibility with some polar aprotic solvents.